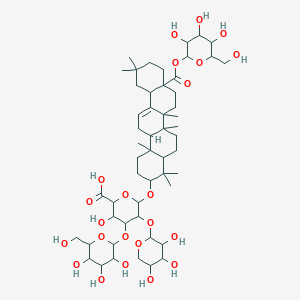
Palonosetron, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention
Palonosetron has been extensively studied for its efficacy in preventing nausea and vomiting induced by chemotherapy. It is a potent 5-HT3 receptor antagonist with a long plasma elimination half-life, providing effective control of acute and delayed CINV (Eisenberg et al., 2003; Aapro, 2007; Saito et al., 2009).
2. Molecular Interactions with 5-HT3 Receptor
Studies reveal that palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Unlike first-generation 5-HT3 antagonists, palonosetron triggers receptor internalization and induces prolonged inhibition of receptor function. This unique interaction may contribute to its clinical efficacy (Rojas et al., 2010; Price et al., 2016).
3. Postoperative Nausea and Vomiting (PONV) Prevention
Palonosetron is also effective in preventing postoperative nausea and vomiting. Its prolonged half-life and high binding affinity make it a suitable choice for preventing PONV in various surgical settings (Yang & Scott, 2009; Chun et al., 2014).
4. Pharmacokinetic Profile and Safety Evaluation
Palonosetron's pharmacokinetic profile and safety have been evaluated in both U.S. and Japanese subjects, highlighting its tolerability and consistent systemic exposure across different populations. This supports its use in diverse patient groups undergoing chemotherapy or surgery (Stoltz et al., 2004; Kim et al., 2014).
5. Radiation-Induced Nausea and Vomiting (RINV)
Palonosetron has shown promise in controlling radiation-induced nausea and vomiting, suggesting its potential application beyond chemotherapy and surgery (Ganesh et al., 2018).
6. Subcutaneous and Intravenous Administration
Research also explores the effectiveness of palonosetron when administered subcutaneously, broadening its potential use cases and providing convenience, especially in outpatient settings (Sádaba et al., 2014).
7. Palonosetron in Buccal Delivery Systems
Development of palonosetron-loaded mucoadhesive buccal films highlights an innovative approach for its delivery, potentially enhancing its oral bioavailability and patient compliance (Nair et al., 2018).
Mecanismo De Acción
Palonosetron exerts its antiemetic effects by selectively blocking the 5-HT3 receptors in the gastrointestinal tract and the central nervous system. By inhibiting serotonin binding to these receptors, it reduces the activation of the vomiting reflex. Its prolonged plasma elimination half-life contributes to its extended duration of action compared to other 5-HT3 antagonists .
Propiedades
Número CAS |
149654-00-2 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m1/s1 |
Clave InChI |
CPZBLNMUGSZIPR-WBVHZDCISA-N |
SMILES isomérico |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5 |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
SMILES canónico |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
Sinónimos |
2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one 2-QHBIQO Aloxi palonosetron palonosetron hydrochloride Palonosetron, (3R)- palonosetron, (R-(R*,R*))-isomer palonosetron, (R-(R*,S*))-isomer palonosetron, (S-(R*,S*))-isomer RS 25233 197 RS 25233 198 RS 25233-197 RS 25233-198 RS 25233197 RS 25233198 RS 25259 RS 25259 197 RS 25259 198 RS 25259-197 RS 25259-198 RS 25259197 RS 25259198 RS-25233-197 RS-25233-198 RS-25259 RS-25259-197 RS-25259-198 RS25233197 RS25233198 RS25259 RS25259197 RS25259198 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)
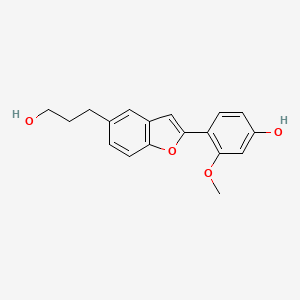
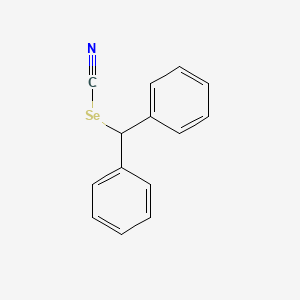
![3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one](/img/structure/B1252507.png)
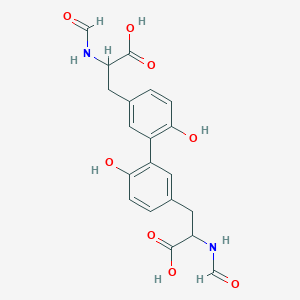
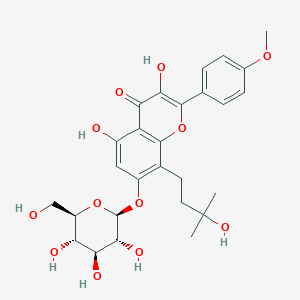
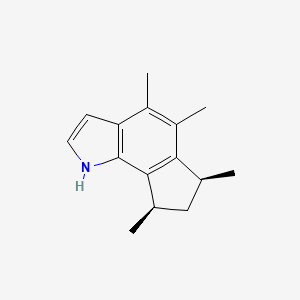
![5-[2-[2-[2-[2-[4-(3-Azidoanilino)-6-methoxyquinazolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B1252515.png)
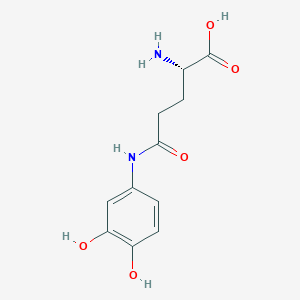
![(3E)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1252517.png)



